molecular formula C22H22ClNO4 B11388354 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11388354
M. Wt: 399.9 g/mol
InChI Key: WLLAJFKRWHUHEM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound with a complex structure that includes aromatic rings, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Introduction of the Furan Ring: The phenoxy intermediate is then reacted with a furan-2-ylmethyl halide under basic conditions to introduce the furan ring.

    Formation of the Final Product: The final step involves the reaction of the intermediate with 4-methoxybenzylamine under suitable conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-[(furan-2-yl)methyl]acetamide
  • 2-(4-Methoxyphenoxy)-N-[(furan-2-yl)methyl]acetamide
  • 2-(3-Methylphenoxy)-N-[(furan-2-yl)methyl]acetamide

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the presence of both chloro and methoxy substituents on the aromatic rings, as well as the furan ring. This combination of functional groups and structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H22ClNO4/c1-16-12-19(9-10-21(16)23)28-15-22(25)24(14-20-4-3-11-27-20)13-17-5-7-18(26-2)8-6-17/h3-12H,13-15H2,1-2H3

InChI Key

WLLAJFKRWHUHEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=CO3)Cl

Origin of Product

United States

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